molecular formula C13H19NO2 B8131005 Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate

Cat. No.: B8131005
M. Wt: 221.29 g/mol
InChI Key: DNTAZVZAJYJBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate is an organic compound that features a methyl ester functional group attached to a butanoate backbone, with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate typically involves the esterification of 4-(4-aminophenyl)-2,2-dimethylbutanoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active aminophenyl compound, which can then interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate is unique due to its specific ester and amino functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,12(15)16-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTAZVZAJYJBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.